6-Phenylpiperidin-2-one
Description
Significance of the Piperidine (B6355638) Ring System in Chemical and Biological Sciences
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. bohrium.comnih.gov Its structural motif is present in a vast number of pharmaceuticals and natural alkaloids. encyclopedia.pubdokumen.pubnp-mrd.org Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties. bohrium.comresearchgate.netijnrd.org The versatility of the piperidine scaffold allows for the synthesis of diverse compounds with various biological targets. nih.govwisdomlib.org Naturally occurring piperidine alkaloids, such as piperine (B192125) found in black pepper, have been investigated for their numerous health benefits, including antioxidant and anti-inflammatory effects. taylorandfrancis.comresearchgate.net The ability of the piperidine ring to be readily functionalized makes it a valuable building block in the development of new therapeutic agents. dokumen.pubthieme-connect.com
Overview of 6-Phenylpiperidin-2-one as a Target Compound
This compound is a specific derivative of piperidine that has garnered attention in academic research. Its structure, featuring a phenyl group at the 6-position of the piperidin-2-one core, makes it an interesting candidate for synthetic and medicinal chemistry studies.
Structural Classification as a δ-Lactam
From a structural standpoint, this compound is classified as a δ-lactam. bas.bgmdpi.com Lactams are cyclic amides, and the "δ" (delta) designation indicates that the amide bond is part of a six-membered ring, with the nitrogen atom located at the fifth position relative to the carbonyl group. foodb.cahmdb.ca This structural feature imparts specific chemical properties to the molecule and is a key characteristic of many biologically active compounds. bas.bg The synthesis of δ-lactams is an area of active research, with various methods being developed to create these important heterocyclic structures. nih.govscispace.com
Context within the Piperidinone Class of Compounds
This compound belongs to the broader class of chemical compounds known as piperidinones or piperidones. wikipedia.org This class is characterized by a piperidine ring containing a ketone functional group. foodb.cahmdb.ca Piperidinones serve as important intermediates in the synthesis of a variety of chemical and pharmaceutical products. chemicalbook.com The synthesis of piperidinones can be achieved through classic named reactions like the Petrenko-Kritschenko piperidone synthesis. wikipedia.org The piperidinone core can be found in various isomers, such as 2-piperidinone, 3-piperidinone, and 4-piperidinone, each with distinct properties and applications. wikipedia.org
Historical Context of Research on this compound and its Derivatives
Research into this compound and its derivatives has evolved over time, driven by an interest in their potential biological activities. Early studies focused on the synthesis and characterization of these compounds. For instance, methods for preparing derivatives of this compound, such as those with amino acid moieties, were developed to explore their potential as substance P antagonists. academie-sciences.fr The synthesis of related structures, like trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one, has been achieved through methods like the Mitsunobu reaction, followed by acylation with N-protected amino acids. bas.bg These synthetic efforts have laid the groundwork for further investigation into the biological properties of this class of compounds.
Current Research Landscape and Future Directions for this compound Studies
The current research landscape for this compound and its derivatives continues to expand, with a focus on synthesizing new analogues and evaluating their biological potential. For example, derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one have been tested for ACE inhibitory activity. bas.bg While some derivatives have shown weak activity, this research opens the door for further structural modifications to enhance potency. bas.bg Future research directions include the structural optimization of the this compound scaffold to improve its interaction with biological targets. This could involve modifying the phenyl ring or other substituents on the piperidinone core. Additionally, the synthesis of novel derivatives and their evaluation in a wider range of biological assays will be crucial for uncovering the full therapeutic potential of this compound class. The development of efficient and stereoselective synthetic methods will also remain a key area of focus.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO | guidechem.comcymitquimica.comchemshuttle.com |
| Molecular Weight | 175.23 g/mol | guidechem.comcymitquimica.comchemshuttle.com |
| Appearance | Solid | cymitquimica.com |
| CAS Number | 41419-25-4 | guidechem.comchemshuttle.com |
| Solubility | Slightly soluble in water (1.5 g/L at 25°C) | guidechem.com |
| Topological Polar Surface Area | 29.1 Ų | guidechem.com |
| Monoisotopic Mass | 175.099714038 Da | guidechem.comuni.lu |
Spectroscopic Data of this compound Derivatives
| Derivative | Spectroscopic Data | Source(s) |
| (Z)-2-(2,6-bis(4-bromophenyl)-3-methylpipridin-4-hydrazinecarbothiomide | IR (KBr, cm⁻¹): 3165.42-3043.87 (NH₂), 3214.97 (NH), 2825.76 (CH₃), 3024.74 (Ph-CH), 1042.53 (C=S), 1421.86,1415,63 (C=C aromatic), 642.39 (C-Br), 2435.82(S-H), 1589.76(C=N). ¹H NMR (Acetone, δ ppm): 9.08 (s, NH₂), 8.12 (d, 2H), 8.03(d, 2H), 7.67 (d, 2H), 7.02 (d, 2H), 6.14 (s, NH), 3.24 (s, NH), 3.76 (2H), 2.49 (t, 1H), 2.56-2.19 (dd, CH), 0.73 (t, CH₃). ¹³C NMR (Acetone, δ ppm): 163.29 (C=S), 161.32(C=N), 135.17-162.07 (aromatic), 70.67 (C=N), 66.94 (C-N), 42.27 (CH₂), 18.37(CH₃). | rdd.edu.iq |
| 3-Ethoxy carbonyl-2,6-phenylpiperidin-4-one | IR (cm⁻¹): 3302, 1738, 1707, 3059, 2982, 2957, 2911, 2857. ¹H NMR (400 MHz, CDCl₃): δ 3.68 (d, 2H, J = 8.4 Hz), 4.39 (d, 3H, J = 8.2 Hz), 4.08 (q, 2H, J = 8.4 Hz), 1.08 (t, 3H, J = 7.2 Hz), 2.68 (d, 2H, J = 8.4 Hz), 4.17 (t, 1H, J = 8.4 Hz), 2.11 (s, 1H). | arabjchem.org |
| 2,6-Bis-(4-methoxyphenyl)-3-methylpiperidin-4-one | IR (cm⁻¹): 3321, 1706. ¹H NMR (400 MHz, CDCl₃): δ 3.56 (d, 2H, J = 10.4 Hz), 2.57 (dd, 4H, J = 11.0 Hz), 2.62 (dd, 4H, J = 11.0 Hz), 2.69 (dd, 3H, J = 12 Hz), 4.01 (dd, 6H, J = 11.0 Hz), 3.80 (s, 3H), 3.79 (s, 3H), 6.87–7.36 (aromatic). ¹³C NMR (100 MHz, CDCl₃): 209.84, 55.24, 67.81, 60.96, 113.84, 113.96, 127.58, 128.68, 134.22, 135.09, 159.12, 159.24. | arabjchem.org |
| 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one | IR (cm⁻¹): ~1650 (C=O stretch of lactam), ~3200 (O-H stretch of hydroxyimino). ¹H NMR (ppm): 3.5–4.0 (piperidinone protons), 7.2–7.8 (aryl protons). | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYHFDURADIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344896 | |
| Record name | 6-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41419-25-4 | |
| Record name | 6-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Phenylpiperidin 2 One and Its Derivatives
Direct Synthesis Approaches to the Core 6-Phenylpiperidin-2-one Structure
The formation of the fundamental this compound scaffold can be accomplished through several direct synthetic pathways that build the heterocyclic ring.
Ring-Closing Reactions
Ring-closing or cyclization reactions are a foundational strategy for synthesizing cyclic structures like this compound. These methods typically involve the intramolecular reaction of a linear precursor that contains all the necessary atoms to form the ring.
Acid-mediated cyclization is a common method for the synthesis of lactams (cyclic amides) from suitable amino acid precursors. In the context of this compound, this involves the intramolecular condensation of a δ-amino acid, specifically 5-amino-5-phenylpentanoic acid. The presence of an acid catalyst facilitates the reaction by protonating the carboxylic acid group, making it a more reactive electrophile for the nucleophilic attack by the terminal amine group. This process, known as lactamization, results in the formation of the six-membered piperidinone ring and the elimination of a water molecule. The reaction is typically driven to completion by the removal of water.
A plausible mechanism involves the hydrolysis of an N-cyano sulfoximine (B86345) using aqueous sulfuric acid to generate an NH-sulfoximine, which then undergoes intramolecular cyclocondensation to yield the final cyclic product. nih.gov
Beyond simple acid catalysis, various other intramolecular cyclization strategies are employed to construct the piperidinone ring. These methods offer versatility in precursor design and reaction conditions.
One prominent example is the Dieckmann condensation , which is the intramolecular reaction of a diester with a base to form a β-keto ester. wikipedia.orgorganic-chemistry.org For piperidinone synthesis, this involves the base-catalyzed cyclization of an aminodicarboxylate ester. tandfonline.com The process is reversible, and careful control of reaction conditions is often necessary to favor the cyclized product. tandfonline.com
Radical cyclization presents another powerful tool for forming the piperidinone ring. nih.gov These reactions involve the generation of a radical species that subsequently attacks an internal double or triple bond to form the cyclic structure. For instance, tin hydride-mediated cyclization of α- or β-amino aldehydes can produce substituted piperidines under mild, neutral conditions. rsc.org A 6-endo-trig radical cyclization is a specific pathway that can be utilized to form the six-membered ring. nih.gov Similarly, photoredox catalysis can be used to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to afford complex spiropiperidines. nih.gov
The table below summarizes various intramolecular cyclization strategies.
Table 1: Intramolecular Cyclization Strategies for Piperidinone Synthesis| Cyclization Method | Precursor Type | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Dieckmann Condensation | Aminodicarboxylate ester | Base (e.g., Sodium alkoxide) | β-Keto-piperidinone ester |
| Radical Cyclization | Unsaturated amino aldehyde/halide | Radical initiator (e.g., AIBN, Bu₃SnH) | Substituted piperidinone |
| Photoredox Catalysis | Linear aryl halide | Organic photoredox catalyst, light | Spirocyclic piperidinone |
Reductive Amination Strategies
Reductive amination is a highly versatile method for forming C-N bonds and is particularly effective for synthesizing cyclic amines like piperidines. researchgate.netrsc.orgorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in the same pot to the corresponding amine. harvard.edu
A key strategy for constructing the piperidine (B6355638) skeleton is the double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine source, such as ammonia (B1221849) or a primary amine. researchgate.netchim.it This approach efficiently builds the heterocyclic ring in a single, often stereocontrolled, step. chim.it The reaction proceeds through the formation of two imine intermediates followed by reduction. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. harvard.educhim.it The choice of amine source allows for the versatile installation of different N-substituents on the piperidine ring. chim.it
Catalytic reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to a primary amine, also provides a route to the piperazine (B1678402) ring, a related six-membered nitrogen heterocycle. nih.gov
Mannich-type Reactions for Piperidinone Scaffolds
The Mannich reaction is a three-component condensation reaction that provides a powerful method for constructing β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgjofamericanscience.org It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine or ammonia. wikipedia.org This reaction is particularly useful for synthesizing 4-piperidone (B1582916) derivatives. chemrevlett.comnih.govmdma.ch
In a typical synthesis of a 2,6-diaryl-4-piperidone, a ketone (like ethyl methyl ketone), a substituted aromatic aldehyde, and an amine source (like ammonium (B1175870) acetate) are condensed together. nih.gov The reaction mechanism begins with the formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile. wikipedia.org A ketone enol or enolate then attacks the iminium ion, leading to the formation of the Mannich base. When a diketone or a molecule with two enolizable positions is used, a double Mannich reaction can occur, leading to the direct formation of the piperidone ring. Using glacial acetic acid as a solvent has been reported to facilitate the reaction and isolation of pure products with satisfactory yields. mdma.ch
Table 2: Example of a Mannich Reaction for Piperidone Synthesis nih.gov
| Ketone | Aldehyde | Amine Source | Product |
|---|---|---|---|
| Ethyl methyl ketone | Substituted Aromatic Aldehydes | Ammonium Acetate | 2,6-Diaryl-3-methyl-4-piperidones |
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships for various applications. These syntheses can involve either building the substituted ring from scratch or modifying the pre-formed core structure.
Various synthetic strategies allow for the creation of polysubstituted piperidines. For instance, Pd(II)-catalyzed reactions can be used for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com Diastereoselective synthesis of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone. ajchem-a.com The Mannich reaction is also a cornerstone for creating a wide array of substituted piperidones by varying the ketone, aldehyde, and amine components. chemrevlett.comnih.gov For example, using substituted aromatic aldehydes leads to piperidones with different aryl groups at the 2- and 6-positions.
Furthermore, the core piperidone structure can be modified post-synthesis. For example, 4-piperidones can be converted into their corresponding oxime and thiosemicarbazone derivatives by reaction with hydroxylamine (B1172632) hydrochloride and thiosemicarbazide, respectively. nih.gov These reactions introduce new functional groups and significantly alter the chemical properties of the parent molecule.
Table 3: Examples of Substituted Piperidinone Synthesis
| Synthetic Method | Reactants | Product Class | Reference |
|---|---|---|---|
| Pd(II)-Catalyzed Reaction | Allylic alcohols | 2- and 2,6-substituted piperidines | ajchem-a.com |
| Intramolecular Reductive Cyclization | Monoxime of 1,5-diketone | Polysubstituted N-hydroxypiperidines | ajchem-a.com |
| Mannich Condensation | Vanillin, Acetone, Ammonium Acetate | Piperidin-4-one derivatives | ajchem-a.com |
| Derivatization | 2,6-diaryl-3-methyl-4-piperidones, Hydroxylamine HCl | Piperidin-4-one oximes | nih.gov |
Introduction of Amino Acid Moieties
The incorporation of amino acid moieties into the this compound scaffold can lead to peptidomimetics with potential therapeutic applications. This is typically achieved through the formation of a peptide bond, which requires careful selection of coupling reagents and protecting group strategies to ensure efficiency and avoid side reactions.
Peptide Bond Formation
The formation of a peptide bond between this compound, or a derivative thereof, and an amino acid involves the activation of the carboxylic acid group of the amino acid, followed by nucleophilic attack by an amino group on the piperidinone scaffold. While specific examples coupling amino acids directly to the this compound ring are not extensively detailed in the literature, standard peptide coupling protocols are generally applicable.
Commonly used coupling reagents for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction rates. Phosphonium salts, such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective.
The general procedure involves the reaction of an N-protected amino acid with the piperidinone derivative containing a free amino group in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), in the presence of the coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA).
Table 1: Common Coupling Reagents for Peptide Bond Formation
| Coupling Reagent | Full Name | Additive (if common) |
| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt |
| DIC | N,N'-Diisopropylcarbodiimide | HOAt |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt |
| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | - |
N-Deprotection Strategies
To allow for peptide bond formation or further derivatization at a nitrogen atom, the removal of a protecting group is a crucial step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its relatively mild removal.
The deprotection of an N-Boc protected this compound derivative is typically achieved under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually rapid, occurring at room temperature. nih.gov Another approach is the use of hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate. jgtps.com More recently, milder methods have been developed, such as the use of oxalyl chloride in methanol, which can be advantageous for substrates sensitive to strong acids. nih.gov
Table 2: Selected N-Boc Deprotection Methods
| Reagent | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | 1-4 hours |
| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1-4 hours |
Derivatization at Various Positions of the Piperidinone Ring
The functionalization of the piperidinone ring at different positions allows for the synthesis of a diverse range of derivatives with potentially unique biological activities.
Modifications at the Nitrogen Atom (N-Substitution)
N-substitution of this compound can be achieved through various alkylation and arylation reactions. A common method for N-alkylation involves the reaction of the piperidinone with an alkyl halide in the presence of a base. For instance, N-benzylation can be carried out using benzyl (B1604629) chloride and a base like potassium hydroxide (B78521). researchgate.net Phase-transfer catalysts can sometimes be employed to improve reaction efficiency. researchgate.net
Reductive amination is another powerful method for introducing substituents at the nitrogen atom, particularly for the synthesis of N-aryl derivatives.
Functionalization at Carbon Positions (e.g., C-3, C-4, C-5)
Functionalization at the carbon atoms of the piperidinone ring can be more challenging and often requires specific strategies to achieve regioselectivity.
Alkylation at the C-3 position, which is alpha to the carbonyl group, can be achieved by generating the corresponding enolate followed by reaction with an electrophile. For related N-methyl-2-piperidones, lithium dimethylamide has been used to generate the lithium enolate, which is then alkylated with an alkyl iodide in good yield.
Functionalization at the C-4 and C-5 positions is less common and generally requires more complex multi-step synthetic sequences. These may involve ring-closing reactions of appropriately substituted acyclic precursors or the use of modern C-H activation methodologies, although specific examples for the this compound scaffold are not widely reported.
Stereoselective Synthesis of Enantiopure this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. A notable approach for the asymmetric synthesis of 6-arylpiperidin-2-ones involves the use of chiral auxiliaries. researchgate.net
One such method utilizes (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary. researchgate.net The synthesis begins with the formation of a chiral SAMP hydrazone from the corresponding aldehyde. Diastereoselective addition of allyllithium to this hydrazone, followed by N-acylation with acryloyl chloride, yields a diolefinic hydrazide. This intermediate then undergoes a ring-closing metathesis (RCM) reaction to form a cyclic enehydrazide. Subsequent cleavage of the N-N bond, for example with magnesium monoperoxyphthalate (MMPP), removes the chiral auxiliary and furnishes the enantiopure 6-aryl-5,6-dihydropyridin-2-one. A final reduction of the double bond yields the desired enantiopure this compound. This methodology allows for the synthesis of either the (R)- or (S)-enantiomer by selecting the appropriate RAMP or SAMP auxiliary. researchgate.net
Table 3: Key Steps in the Asymmetric Synthesis of 6-Arylpiperidin-2-ones researchgate.net
| Step | Reaction | Key Reagents | Outcome |
| 1 | Hydrazone Formation | Aldehyde, SAMP/RAMP | Chiral Hydrazone |
| 2 | Nucleophilic Addition & Acylation | Allyllithium, Acryloyl Chloride | Diastereomerically pure diolefinic hydrazide |
| 3 | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Cyclic Enehydrazide |
| 4 | Auxiliary Cleavage | Magnesium Monoperoxyphthalate (MMPP) | Enantiopure 6-Aryl-5,6-dihydropyridin-2-one |
| 5 | Reduction | H₂, Pd/C | Enantiopure 6-Arylpiperidin-2-one |
Diastereoselective approaches have also been reported for the synthesis of polysubstituted piperidines, where stereocontrol is achieved through various strategies, including kinetic protonation of a nitronate or equilibration under thermodynamic control. nih.gov For instance, the relative stereochemistry between the C-2 and C-6 positions can be controlled during imine reduction steps. nih.gov
Chiral Auxiliary Approaches
Chiral auxiliary-based strategies are a cornerstone of asymmetric synthesis, enabling the formation of chiral molecules with a high degree of stereocontrol. In the context of this compound synthesis, this approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction.
A notable example involves the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary. This methodology facilitates the asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones. The synthesis commences with the formation of a chiral SAMP hydrazone from the corresponding aldehyde. Subsequent diastereoselective addition of allyllithium, followed by N-acylation with acryloyl chloride, yields a diolefinic hydrazide. acs.orgnih.gov This intermediate then undergoes a ring-closing metathesis (RCM) reaction to form a cyclic enehydrazide. The final steps involve the removal of the chiral auxiliary and reduction of the double bond to furnish the desired enantiopure 6-substituted piperidin-2-one. acs.orgnih.gov
The key to the high enantioselectivity of this method lies in the steric guidance provided by the bulky SAMP auxiliary during the nucleophilic addition step, which effectively controls the formation of the new stereocenter. The versatility of this approach allows for the synthesis of a variety of 6-substituted piperidin-2-ones by simply changing the starting aldehyde.
Table 1: Chiral Auxiliary Approach for the Synthesis of 6-Arylpiperidin-2-ones
| Entry | Aryl Group (Ar) | Overall Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | Phenyl | Data not specified | >99 |
| 2 | 4-Methoxyphenyl | Data not specified | >99 |
| 3 | 2-Thienyl | Data not specified | >99 |
Asymmetric Catalysis in Piperidinone Synthesis
Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the synthesis of piperidinones, asymmetric hydrogenation is a particularly powerful technique.
One strategy involves the asymmetric catalytic hydrogenation of N-alkylated precursors. researchgate.net This method provides an alternative route to enantioenriched 6-arylated piperidin-2-ones. The development of highly active and selective catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, is crucial for the success of this approach. researchgate.netdicp.ac.cn These catalytic systems can facilitate the hydrogenation of prochiral substrates with high enantioselectivity.
The mechanism of these reactions typically involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen. The choice of ligand is critical in creating a chiral environment around the metal center that differentiates between the two enantiotopic faces of the substrate.
Table 2: Asymmetric Catalytic Hydrogenation for the Synthesis of Chiral Piperidines
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Iridium-BINAP complex | Pyridine derivative | Piperidine derivative | Up to 99 | Up to 98 |
| Rhodium-TsDPEN complex | Dihydroisoquinoline | Tetrahydroisoquinoline | Excellent | Excellent |
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These advanced techniques aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, it is often possible to dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods. nih.govucl.ac.be
In the context of piperidinone synthesis, microwave irradiation can be applied to various steps, including cyclization and condensation reactions. mdpi.commdpi.com The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reaction rates. For instance, the synthesis of hydantoin (B18101) derivatives, which share a similar lactam core with piperidinones, has been significantly improved through microwave activation, with reaction times reduced from hours to minutes. ucl.ac.be
Table 3: Microwave-Assisted Synthesis of Heterocyclic Compounds
| Reaction Type | Substrates | Product | Reaction Time (Microwave) | Yield (%) (Microwave) | Reaction Time (Conventional) | Yield (%) (Conventional) |
|---|---|---|---|---|---|---|
| Condensation | 3-Bromomethyl-2-chloro-quinolines | Quinoline-fused 1,4-benzodiazepines | Not specified | 92-97 | Not specified | Satisfactory |
| Cyclization | N-(4-hydroxybutyl)thiobenzamide | 2-Phenyl-4,5,6,7-tetrahydro-1,3-thiazepine | 8 min | 73 | 15 h | Not specified |
Flow Chemistry in Piperidinone Production
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. purdue.eduunimi.it
The synthesis of piperidine derivatives has been successfully demonstrated using flow chemistry protocols. acs.orgresearchgate.net For example, a highly diastereoselective continuous flow protocol for the synthesis of α-chiral piperidines has been developed, affording various functionalized products in high yields and diastereoselectivities within minutes. acs.org The ability to safely handle hazardous reagents and intermediates in situ is a significant advantage of flow chemistry, making it an attractive platform for the production of piperidinone-containing active pharmaceutical ingredients. purdue.edu
Table 4: Flow Chemistry for the Synthesis of Piperidine Derivatives
| Reaction Type | Substrates | Product | Residence Time | Throughput/Yield |
|---|---|---|---|---|
| Diastereoselective Addition/Cyclization | N-(tert-butylsulfinyl)-bromoimine and Grignard reagents | α-Chiral piperidines | Minutes | >80% yield, >90:10 dr |
| Boc Removal | Boc-protected piperidine | Piperidine | 15 min | Not specified |
Utilization of Deep Eutectic Solvents
Deep eutectic solvents (DESs) are a class of ionic liquids that are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor. mdpi.com They have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents due to their low toxicity, biodegradability, low cost, and simple preparation. eurekaselect.com
DESs can act as both the solvent and the catalyst in chemical reactions. mdpi.com Their unique properties, such as high thermal stability and the ability to form strong hydrogen bonds, can influence reaction rates and selectivities. mdpi.com While the specific application of DESs in the synthesis of this compound is not extensively reported, their use in the synthesis of other lactams, such as ε-caprolactam, has been demonstrated with excellent results. acs.org The Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam, for example, proceeds with high conversion and selectivity in a choline (B1196258) chloride-based DES. acs.org The potential for using DESs in piperidinone synthesis represents a promising area for future research in green chemistry.
Table 5: Application of Deep Eutectic Solvents in Lactam Synthesis
| Reaction | Deep Eutectic Solvent (DES) | Substrate | Product | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Beckmann Rearrangement | Choline chloride/Trifluoromethanesulfonic acid | Cyclohexanone oxime | ε-Caprolactam | 100 | 98.8 |
| Stabilization of β-lactams | Betaine/Urea | Imipenem | Stabilized Imipenem | 7-fold increase in stability compared to water |
Chemical Reactivity and Transformation of 6 Phenylpiperidin 2 One
Reactions of the Lactam Moiety
The lactam structure within 6-phenylpiperidin-2-one contains an amide bond that is susceptible to cleavage under various conditions, leading to ring-opening. Additionally, the carbonyl group and the N-H bond of the lactam offer sites for other transformations.
The cleavage of the endocyclic amide bond in the piperidin-2-one ring is a key transformation. This can be achieved under both acidic and basic conditions, typically resulting in the formation of 5-amino-5-phenylpentanoic acid derivatives. The reaction proceeds through nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the breaking of the C-N bond. Strong nucleophiles or harsh reaction conditions are generally required to overcome the resonance stability of the amide group. For instance, reductive cleavage using strong reducing agents can also lead to the corresponding amino alcohol.
Hydrolysis represents a specific and common form of ring-opening reaction for lactams. Under aqueous acidic or basic conditions, this compound can be hydrolyzed to yield 5-amino-5-phenylpentanoic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the amino group as an ammonium (B1175870) ion lead to the ring-opened carboxylic acid.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to form a carboxylate and an amine. A final protonation step during workup yields the amino acid.
The general mechanism for hydrolysis is a fundamental process in organic chemistry, applicable to the lactam in this compound.
Reactions Involving the Phenyl Substituent
The phenyl ring attached at the C6 position of the piperidinone core is a site for various aromatic substitution and functionalization reactions. The existing piperidinone ring acts as a substituent that influences the reactivity and regioselectivity of these transformations.
The piperidin-2-one ring, connected to the phenyl group via a C-N sigma bond, acts as an activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. This is due to the electron-donating nature of the nitrogen atom, whose lone pair can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate, particularly when the electrophile attacks at the ortho or para positions. However, the bulky nature of the piperidinone ring can sterically hinder the ortho positions, often leading to a preference for the para product.
Common EAS reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, predominantly at the para position.
Halogenation: Treatment with halogens (e.g., Br₂ with FeBr₃ or Cl₂ with AlCl₃) results in the corresponding para-halogenated derivative.
Friedel-Crafts Reactions: Both alkylation and acylation can occur on the phenyl ring. wikipedia.orgmt.com Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, would yield a ketone, again favoring the para position. mt.com Friedel-Crafts alkylation is also possible but is often prone to issues like polyalkylation and carbocation rearrangements. mt.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-(4-Nitrophenyl)piperidin-2-one |
| Bromination | Br₂, FeBr₃ | 6-(4-Bromophenyl)piperidin-2-one |
| Acylation | CH₃COCl, AlCl₃ | 6-(4-Acetylphenyl)piperidin-2-one |
Beyond standard EAS reactions, the phenyl ring can be functionalized through various other methods. For instance, catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed if the phenyl ring is first halogenated. This would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, providing access to a diverse library of derivatives. The synthesis of various functionalized piperidone derivatives has been a subject of interest in medicinal chemistry for developing novel therapeutic agents. nih.govacs.org
Stereochemical Aspects of Reactions
The C6 carbon of this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. Reactions involving this compound must, therefore, consider the stereochemical outcomes.
The synthesis of enantiomerically pure 6-alkyl- or 6-arylpiperidin-2-ones is an area of active research, often employing chiral auxiliaries or asymmetric catalysis. researchgate.net For example, a hydrazone addition-ring-closing metathesis protocol has been developed for the asymmetric synthesis of these compounds. researchgate.net
When reactions occur at other positions on the molecule, the existing stereocenter at C6 can influence the stereochemistry of newly formed chiral centers, a phenomenon known as diastereoselection. For instance, reduction of the lactam carbonyl could create a new stereocenter at C2, and the facial selectivity of the hydride attack would be influenced by the orientation of the C6-phenyl group. Similarly, reactions that create a new stereocenter on the piperidine (B6355638) ring, such as alkylation at C3 or C5, would likely exhibit diastereoselectivity. The synthesis of polysubstituted piperidines often relies on stereoselective methods to control the relative configuration of the substituents. hse.runih.gov
The stereochemical relationship between substituents on the piperidine ring is crucial for the biological activity of many piperidine-containing compounds, making stereocontrolled synthesis a critical aspect of their chemistry.
Diastereoselective Transformations
The existing chiral center at C6 in this compound provides a powerful tool for directing the stereochemistry of new chiral centers introduced into the molecule. This diastereoselective control is a cornerstone of its utility as a chiral building block.
A notable example of a diastereoselective transformation is the functionalization of the piperidine ring. For instance, photoredox-catalyzed α-amino C–H arylation of highly substituted piperidine derivatives has been shown to proceed with high diastereoselectivity. nih.gov In these reactions, the pre-existing stereogenic centers on the piperidine ring dictate the facial selectivity of the incoming substituent. The observed diastereoselectivity often correlates with the calculated relative stabilities of the resulting diastereomeric products, suggesting that the reaction may proceed under thermodynamic control, potentially through an epimerization process following the initial C-H functionalization. nih.gov
The general principle of diastereoselective synthesis of substituted piperidines often relies on the steric hindrance imposed by existing substituents. For example, in the synthesis of 2,5,6-trisubstituted piperidines, the bulky tosyl group can direct the attack of a nucleophile to the opposite face, leading to the preferential formation of cis-substituted products.
Below is a table summarizing representative diastereoselective transformations on piperidine scaffolds, illustrating the principles applicable to this compound derivatives.
| Starting Material Class | Reagents and Conditions | Transformation | Diastereoselectivity |
| Substituted Piperidines | Photoredox Catalyst, Arylating Agent | α-Amino C–H Arylation | High (favoring thermodynamically more stable isomer) |
| Furyl Benzenesulfonamide | Aza-Achmatowicz Oxidation, Conjugate Addition, Nucleophilic Addition | Synthesis of cis-2,5,6-trisubstituted piperidines | High (directed by steric bulk of sulfonyl group) |
Formation of Polycyclic and Fused Ring Systems Incorporating this compound Scaffold
The this compound framework serves as an excellent starting point for the construction of more complex molecular architectures, including polycyclic and fused ring systems. These transformations often leverage the inherent reactivity of the lactam ring and can proceed through various annulation strategies.
One relevant strategy involves the transformation of related 2-pyridone systems. For instance, 6-benzyl-3,6-dihydropyridin-2(1H)-ones have been utilized in the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones. nih.gov This process is triggered by reagents like N-bromosuccinimide (NBS) and involves a novel aza-semipinacol-type rearrangement where the benzyl (B1604629) group migrates from the C6 to the C5 position, followed by an electrophilic substitution to form the fused indenopyridinone system. nih.gov While this example does not start directly with this compound, it highlights a plausible pathway for forming fused systems from a C6-aryl substituted piperidinone core.
The general synthetic utility of piperidones as precursors to polycyclic structures is well-established. They can be employed in cascade reactions, where a series of intramolecular reactions lead to the rapid assembly of complex ring systems. The strategic placement of functional groups on the this compound ring can set the stage for such cascade cyclizations, enabling the efficient synthesis of novel heterocyclic frameworks.
The following table outlines conceptual strategies for the formation of fused ring systems from piperidinone scaffolds.
| Piperidinone Precursor Type | Reaction Type | Fused Ring System Formed | Key Transformation |
| 6-Benzyl-3,6-dihydropyridin-2(1H)-one | Aza-semipinacol Rearrangement / Electrophilic Substitution | Indeno[1,2-b]pyridin-2-one | Benzyl group migration and subsequent cyclization |
| Functionalized 2-Pyridone | Annulation Strategy | Pyrido[1,2-a]indole | Remodeling of the pyrone ring |
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. asianpubs.org For 6-Phenylpiperidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon environments, as well as their spatial relationships.
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The proton at the C6 position, being adjacent to the phenyl group and the nitrogen atom, is expected to resonate at a distinct chemical shift. The protons on the piperidone ring (at C3, C4, and C5) would present as complex multiplets in the aliphatic region (δ 1.8-3.5 ppm) due to spin-spin coupling with their neighbors. The N-H proton of the lactam will appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The coupling constants (J-values) between adjacent protons are invaluable for determining the conformation of the six-membered ring, often indicating a preferred chair conformation. asianpubs.orgresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl-H | ~7.2-7.5 | Multiplet (m) |
| C6-H | ~4.2-4.5 | Multiplet (m) |
| N1-H | Variable (broad) | Singlet (s) |
Note: These are predicted values. Actual experimental values may vary based on solvent and instrument frequency.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon (C2) of the lactam, typically appearing around 170-175 ppm. ejmanager.com The carbons of the phenyl ring would produce signals in the aromatic region (δ 125-145 ppm). The aliphatic carbons of the piperidone ring (C3, C4, C5) and the chiral C6 carbon would be found in the upfield region (δ 20-60 ppm). The specific chemical shifts are influenced by the electronic effects of the phenyl and amide functional groups. ejmanager.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | ~170-175 |
| C-ipso (Phenyl) | ~140-145 |
| C-ortho, C-meta, C-para (Phenyl) | ~125-130 |
| C6 | ~55-65 |
Note: These are predicted values. Actual experimental values may vary based on solvent and instrument frequency.
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and elucidating complex structural and conformational details. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the C6-H and the C5-H₂, and sequentially along the C5-C4-C3 backbone, confirming the connectivity within the piperidone ring. beilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This allows for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H spectrum. researchgate.netbeilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like the C=O group) and piecing together the molecular fragments. For instance, HMBC would show a correlation from the N-H proton to the C2 and C6 carbons, and from the C6 proton to the ipso-carbon of the phenyl ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly powerful for determining stereochemistry and conformation. beilstein-journals.orgacs.org In this compound, NOESY could reveal the spatial relationship between the phenyl group protons and the protons on the piperidone ring, helping to confirm the ring's chair conformation and the equatorial or axial orientation of the phenyl substituent. mdpi.com
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net
The IR spectrum of this compound is dominated by absorptions from its key functional groups. The most prominent peak is the carbonyl (C=O) stretch of the six-membered lactam (a cyclic amide), which typically appears as a strong band in the region of 1650-1690 cm⁻¹. The N-H stretching vibration is also highly characteristic, appearing as a moderate, often broad, band around 3200-3400 cm⁻¹. Other notable absorptions include the C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the aliphatic ring (below 3000 cm⁻¹), as well as C=C stretching bands for the phenyl group around 1450-1600 cm⁻¹. ejmanager.comresearchgate.net
Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C-C and C=C bonds of the phenyl ring often produce strong signals in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Lactam) | Stretch | 3200-3400 | Medium, Broad |
| C-H (Aromatic) | Stretch | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850-2960 | Medium |
| C=O (Lactam) | Stretch | 1650-1690 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃NO), the exact mass can be calculated, and high-resolution mass spectrometry (HRMS) can confirm the molecular formula. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule (~175.23 g/mol ).
Electron ionization (EI-MS) causes the molecular ion to fragment in predictable ways, providing a "fingerprint" that helps to confirm the structure. nih.gov Common fragmentation pathways for this compound would likely include:
Loss of the phenyl group (C₆H₅•, 77 mass units) to give a fragment at m/z 98.
Cleavage of the piperidone ring, leading to various smaller charged fragments.
Loss of carbon monoxide (CO, 28 mass units) from the ring structure.
The analysis of these fragmentation patterns allows for the verification of the different structural components of the molecule. raco.catresearchgate.net
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can deduce the arrangement of atoms, bond lengths, bond angles, and other crucial structural features.
Analysis of Crystal Systems and Space Groups
A crystal structure determination for this compound would begin with the identification of its crystal system and space group. The crystal system describes the symmetry of the unit cell, the basic repeating unit of a crystal. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
The space group provides a more detailed description of the symmetry of the crystal structure, including all symmetry elements such as rotation axes, mirror planes, and inversion centers. For example, studies on various substituted piperidin-4-one derivatives have reported crystallization in monoclinic space groups like P2₁/n and P2₁/c, as well as the triclinic space group Pī. nih.govresearchgate.netresearchgate.netbakhtiniada.ruresearchgate.net The specific crystal system and space group for this compound would be determined from the diffraction data.
Table 1: Common Crystal Systems and Space Groups for Piperidinone Derivatives
| Derivative | Crystal System | Space Group |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one | Monoclinic | P2₁/n |
| (5S,6R)-5-nitro-6-phenylpiperidin-2-one | Monoclinic | P1 2₁/n 1 |
| N-cyclohexylcarbamoyl-3-isopropyl-2,6-bis(phenyl)piperidin-4-one | Triclinic | Pī |
| 3-(2-chloroethyl)-r-2,c-6-diphenylpiperidin-4-one | Monoclinic | P2₁/c |
This table is illustrative and based on data for derivatives of this compound.
Elucidation of Molecular Conformations (e.g., half-chair, twist-boat)
The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations. X-ray crystallography would definitively establish the preferred conformation in the solid state. Common conformations for six-membered rings include the stable chair conformation, as well as higher-energy conformations like the boat , twist-boat , and half-chair forms.
For many substituted piperidin-4-one derivatives, the piperidine ring is observed to adopt a chair conformation, which minimizes steric strain. nih.govresearchgate.net However, the presence of substituents and the nature of the crystal packing can lead to distorted chair or even twist-boat conformations. iucr.orgnih.gov For instance, in the case of 2-chloro-1-(3-methyl-2,6-di-phenyl-piperidin-1-yl)ethanone, the piperidine ring was found to be in a twist-boat conformation. iucr.org A crystallographic study of this compound would reveal the precise puckering parameters of the piperidine ring and the orientation of the phenyl substituent (axial or equatorial).
Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state, molecules of this compound would be held together by various intermolecular forces. X-ray crystallography is essential for identifying and characterizing these interactions. The presence of the amide group (N-H and C=O) in the piperidin-2-one ring makes it a prime candidate for forming hydrogen bonds .
Specifically, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This could lead to the formation of chains or networks of molecules linked by N-H···O hydrogen bonds, a common feature in the crystal structures of related lactams and piperidinone derivatives. researchgate.net Additionally, weaker interactions such as C-H···π interactions, involving the phenyl ring, could also play a significant role in stabilizing the crystal packing. researchgate.net The precise distances and angles of these interactions would be determined from the crystallographic data.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to approximate solutions to the Schrödinger equation for a given molecule. These calculations can predict a wide range of molecular properties from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 6-Phenylpiperidin-2-one, DFT would be used to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. This calculation finds the lowest energy conformation by adjusting the positions of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.
The choice of functional, such as B3LYP or PBE0, is a critical aspect of DFT calculations, as it approximates the exchange-correlation energy, which accounts for the complex interactions between electrons. The results of a geometry optimization would yield the equilibrium structure of the this compound molecule, forming the basis for all further computational analyses. However, specific studies detailing the optimized geometry of this compound using DFT are not available in the reviewed literature.
Basis Set Selection and its Impact on Accuracy
The accuracy of DFT calculations is also heavily dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets like 6-31G(d,p) or correlation-consistent sets like cc-pVDZ.
Larger basis sets, which include more functions (such as polarization and diffuse functions), provide a more accurate description of the electron distribution, especially for systems with lone pairs or π-systems, both present in this compound. However, this increased accuracy comes at a higher computational cost. A systematic study would typically involve calculations with several basis sets to ensure the results are reliable and not an artifact of an inadequate basis set. There are no specific published studies found that evaluate the impact of different basis sets on the calculated properties of this compound.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the molecular orbitals, particularly the frontier orbitals, provides deep insights into the chemical reactivity and electronic transitions of a compound.
HOMO-LUMO Energy Gaps and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to quantify the molecule's reactivity.
Specific values for the HOMO-LUMO gap and associated reactivity descriptors for this compound have not been reported in the accessible scientific literature. A hypothetical data table for such findings is presented below to illustrate how such data would be organized.
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Data Not Available |
| LUMO Energy | ELUMO | - | Data Not Available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data Not Available |
| Ionization Potential | I | -EHOMO | Data Not Available |
| Electron Affinity | A | -ELUMO | Data Not Available |
| Electronegativity | χ | (I + A) / 2 | Data Not Available |
| Chemical Hardness | η | (I - A) / 2 | Data Not Available |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding charge distribution and delocalization within a molecule.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.
For this compound, the piperidinone ring can adopt several conformations, such as chair, boat, or twist-boat forms. Furthermore, the phenyl group can rotate relative to the piperidinone ring. A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, would reveal the lowest energy conformers.
Molecular Dynamics (MD) simulations could supplement this by simulating the atomic motions of the molecule over time at a given temperature. This provides insight into the dynamic behavior of the molecule, showing how it explores different conformational states and how flexible the structure is. Such detailed conformational analyses or MD simulation studies for this compound have not been found in the reviewed scientific papers.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Disclaimer: While the following sections describe established computational methods for predicting spectroscopic parameters, a review of the scientific literature did not yield specific studies that have published predicted NMR or vibrational frequency data for the compound this compound. The principles and examples cited from related piperidine (B6355638) derivatives are provided to illustrate the methodologies.
Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, which is crucial for structure elucidation and characterization. d-nb.info Methods like Density Functional Theory (DFT) and ab-initio calculations are commonly employed to forecast parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. researchgate.netarxiv.org
Prediction of NMR Chemical Shifts: Theoretical prediction of NMR chemical shifts is a vital step in confirming the structure of newly synthesized compounds. arxiv.org The process typically begins with the optimization of the molecule's geometry using a computational method like DFT with a specific basis set (e.g., B3LYP/6-311G(d,p)). researchgate.net Following geometry optimization, the NMR shielding tensors are calculated. faccts.de The chemical shifts (δ) are then determined by comparing the calculated isotropic shielding values (σ) of the molecule's nuclei to the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS). faccts.de
The accuracy of these predictions can be very high, with modern machine learning algorithms trained on extensive experimental datasets achieving mean absolute errors of less than 0.10 ppm for ¹H NMR shifts. arxiv.org For a given compound, the predicted shifts for each unique proton (¹H) and carbon (¹³C) atom are compiled. For instance, a study on 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol presented a comparison between experimental and theoretically calculated chemical shifts, demonstrating the utility of this approach. researchgate.net
Illustrative Data Table for Predicted NMR Chemical Shifts The following table, adapted from a study on a different piperidine derivative, illustrates how predicted NMR data is typically presented.
| Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |
| C3 | 43.0 | Data not available |
| C4 | 158.4 | Data not available |
| C5 | 31.5 | Data not available |
| C6 | 60.5 | Data not available |
| C2 | 70.0 | Data not available |
| H-6a | 3.91 | Data not available |
| H-2a | 3.77 | Data not available |
| (Note: This data is for (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine and is provided for illustrative purposes only. nih.gov) |
Prediction of Vibrational Frequencies: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Similar to NMR predictions, the first step is geometry optimization using a method like DFT. nepjol.info Subsequently, vibrational frequency calculations are performed on the optimized structure. nepjol.info These calculations yield a set of normal vibrational modes, each with a corresponding frequency and intensity. smu.edu
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the approximations inherent in the models. ijaemr.com Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.netijaemr.com The potential energy distribution (PED) is also calculated to assign the vibrational modes to specific molecular motions, such as stretching, bending, or torsion of particular bonds. nepjol.infonih.gov
Illustrative Data Table for Predicted Vibrational Frequencies This table, based on a study of 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, shows how theoretical and experimental vibrational data are compared. researchgate.net
| Assignment (Mode) | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H stretch | 3721 | 3651 | - |
| C-H stretch (aromatic) | 3096-3041 | - | 3054 |
| C-H stretch (aliphatic) | 2919-2824 | 2931 | 2937 |
| C=C stretch | 1598 | 1598 | 1592 |
| C-N stretch | 1153 | 1153 | - |
| (Note: This data is for 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol and is provided for illustrative purposes only. researchgate.net) |
Molecular Docking Studies for Protein-Ligand Interactions
Disclaimer: A review of the scientific literature did not yield specific molecular docking studies performed on this compound. The following sections describe the general methodology and principles of molecular docking, with examples drawn from studies on related piperidine compounds to illustrate the approach.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ijpbs.com The process involves generating various conformations of the ligand within the protein's binding site and scoring them based on their binding affinity or energy. icm.edu.pl
The first step in a docking study is the identification and preparation of the protein's binding site. icm.edu.pl This is often done using the crystal structure of the protein, frequently obtained from the Protein Data Bank (PDB). icm.edu.pl The binding site, or active site, is the region of the protein where the ligand is expected to interact. In many studies, the site is defined based on the location of a co-crystallized ligand already present in the experimental structure.
The analysis of the binding site involves identifying the key amino acid residues that form the pocket. These residues are critical as their properties (e.g., hydrophobic, polar, charged) determine the types of interactions that can be formed with a ligand. For example, in a docking study of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives with the enzyme renin, the active site was defined by residues such as Thr-77, Asp-32, and Phe-117. icm.edu.pl
Once a ligand is docked into a protein's active site, the interaction mechanism is analyzed. This involves identifying the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions are fundamental to the ligand's binding affinity and specificity. Common types of interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms). icm.edu.pl
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, such as aliphatic or aromatic side chains of amino acids.
Van der Waals Forces: Weak, short-range electrostatic attractions between atoms. ijpbs.com
π-π Stacking: An attractive interaction between the aromatic rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan). mdpi.com
Docking studies on various piperidine derivatives have shown these interactions to be crucial for binding. A study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine identified π-π stacking interactions between the ligand's aromatic rings and the piperidine ring itself. mdpi.com Another study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones found that Van der Waals interactions were the most dominant contributor to the binding energy. ijpbs.com The strength of these interactions is quantified by a scoring function, which calculates a binding energy (often in kcal/mol), with more negative values indicating stronger binding. ijpbs.com
Illustrative Data Table for Molecular Docking Interactions The following table, adapted from a study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones docked against the protein 6FS1, illustrates how interaction energies are reported. ijpbs.com
| Compound | Binding Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | Hydrogen Bond Energy (kcal/mol) |
| Compound I | -92.28 | -91.13 | -1.15 |
| Compound II | -97.40 | -97.31 | -0.09 |
| Compound III | -93.16 | -92.93 | -0.23 |
| Compound IV | -89.41 | -88.94 | -0.47 |
| Compound V | -89.33 | -88.98 | -0.35 |
| (Note: This data is for a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones and is provided for illustrative purposes only. ijpbs.com) |
Biological Activity and Medicinal Chemistry Applications
Role as a Privileged Scaffold in Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. u-tokyo.ac.jp The 6-phenylpiperidin-2-one structure is recognized as such a scaffold, appearing in numerous bioactive small molecules with therapeutic potential. nih.gov Its metabolic stability and its ability to act as a bioisostere for other chemical groups, like the piperazine (B1678402) ring, enhance its utility in drug design. nih.gov
Mimicry of Natural Alkaloids and Peptidomimetics
The this compound scaffold can mimic the structures of natural alkaloids, which are a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms. nih.govmdpi.com Alkaloids from various plant and animal sources have a long history of use in medicine due to their potent biological activities. nih.govmdpi.com For example, piperine (B192125), a piperidine (B6355638) alkaloid, exhibits a range of properties including antioxidant and anti-inflammatory effects. nih.gov The ability of the this compound core to adopt conformations similar to these natural products allows medicinal chemists to design synthetic molecules with similar or enhanced biological effects.
Furthermore, this scaffold is utilized in the development of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as better stability and oral bioavailability. nih.gov Statine-based peptidomimetics, for instance, have been investigated as potential therapeutic agents. nih.gov The rigid ring structure of this compound can serve as a constraint to orient functional groups in a manner that mimics the critical binding interactions of a peptide with its target receptor.
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. cirad.frwikipedia.org ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.orgmayoclinic.org Therefore, inhibiting ACE is a major strategy for controlling hypertension. cirad.frmayoclinic.org Research has shown that derivatives of this compound can exhibit ACE inhibitory activity. For instance, a study on perhydroazepin-2-one derivatives, which share a similar lactam structure, demonstrated that compounds with phenyl substituents at the 6-position showed potent in vitro inhibition of ACE. nih.gov Specifically, 1-benzyl-6-phenylpiperidin-2-one was synthesized and found to possess weak ACE inhibitory activity. researchgate.net
Antagonism of Neurokinin Receptors (e.g., Substance P)
Neurokinin (NK) receptors, such as the NK1 receptor, are involved in various physiological processes, including pain, inflammation, and emesis (vomiting). researchgate.netresearchgate.net Substance P is a natural ligand for the NK1 receptor. researchgate.net Antagonists of the NK1 receptor have been investigated for their potential as antiemetic and anxiolytic drugs. researchgate.netnih.gov Derivatives of the 2-phenylpiperidine (B1215205) scaffold have been central to the development of potent NK1 receptor antagonists. nih.gov For example, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040) is an orally bioavailable NK1 receptor antagonist with potent antiemetic activity. nih.gov Another compound, CP-99,994, which is (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, has also been identified as a potent NK1 receptor antagonist. researchgate.net These findings highlight the importance of the 2-phenylpiperidine core, a close structural relative of this compound, in targeting neurokinin receptors.
Antihistamine Activity
Histamine (B1213489) H1 receptor antagonists, commonly known as antihistamines, are widely used to treat allergic conditions. nih.govccjm.org They work by blocking the action of histamine at the H1 receptor. nih.gov Research has indicated that derivatives containing the piperidine scaffold can possess significant antihistamine activity. nih.gov For instance, a study reported that 1-benzyl-6-phenylpiperidin-2-one, a direct derivative of the core compound, was previously investigated and shown to have antihistamine activity. researchgate.net This suggests that the this compound framework can be a valuable template for designing new antihistaminic agents.
Potential in Neurological Disorders
The this compound scaffold and its derivatives have shown potential in the context of various neurological disorders, primarily through their interaction with key neurotransmitter systems. google.comgoogle.comalternativetomeds.comnih.gov The structural similarity of some derivatives to neurotoxins like MPTP, which can induce Parkinson's-like symptoms, has also made this class of compounds a subject of interest in neuropharmacological research. wikipedia.org
Interaction with Serotonin (B10506) Receptors
The serotonergic system, which utilizes the neurotransmitter serotonin (5-HT), is a crucial target for drugs treating a wide array of mental health conditions, including depression, anxiety, and schizophrenia. mdpi.com The 5-HT receptors are divided into several families and subtypes, each playing different roles in the central nervous system. mdpi.com The phenylpiperidine and related benzoylpiperidine fragments are considered privileged structures in the design of ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govmdpi.com For example, 1-[2-(1H-indol-3-yl)ethyl]-6-phenylpiperidin-2-one is a known compound that suggests a potential interaction with serotonin receptors due to the indolethylamine moiety, a common feature in many serotonin receptor ligands. ontosight.ai Furthermore, studies on phenylpiperazine derivatives have provided insights into the structural requirements for interaction with the 5-HT2C receptor, which could be extrapolated to phenylpiperidine-based compounds. nih.gov The modulation of serotonin receptors by compounds containing the phenylpiperidine scaffold is an active area of research for developing novel treatments for neurological and psychiatric disorders. researchgate.netnih.gov
Interaction with Dopaminergic Receptors
The piperidine scaffold, a core component of this compound, is a well-established feature in compounds that interact with the dopaminergic system. google.com The dopamine (B1211576) system is integral to numerous brain functions, including motor control, cognition, and emotion. google.com Abnormalities within this system are implicated in a variety of neurological and psychiatric conditions, such as Parkinson's disease and schizophrenia. nih.govkarger.com
Dopamine receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). acnp.orgmdpi.com D2-like receptors, in particular, are significant targets for therapeutic agents. acnp.org Compounds structurally related to this compound, such as certain substituted phenylpiperidine indoles and other piperidine derivatives, have been developed as antagonists for D2-like dopamine receptors. nih.govkarger.com For instance, studies on substituted indole (B1671886) piperidines have identified compounds that act as neutral antagonists at D2 dopamine receptors, meaning they can block the effects of an agonist without having an effect on their own. nih.gov The structural elements of classical D2-like antagonists like haloperidol (B65202) are shared by these piperidine-based compounds. nih.gov This suggests that the this compound framework has the potential to be modified to create selective modulators of dopamine neurotransmission, which could be beneficial for treating CNS disorders where dopaminergic functions are dysregulated. google.com
Relevance to Neurotransmitter Systems
The central nervous system (CNS) relies on a complex balance of interactions between multiple neurotransmitter systems, including dopamine, serotonin, γ-aminobutyric acid (GABA), glutamate, and acetylcholine. researchgate.net An imbalance in these systems can lead to various neurological and psychiatric disorders. researchgate.netnih.gov Compounds that can modulate these systems are therefore of high therapeutic interest. nih.gov
The piperidine nucleus, central to this compound, is a key structural motif in many CNS-active agents. Its relevance extends beyond the dopaminergic system. For example, derivatives of the related 4-phenylpiperidin-2-one (B1288294) have been shown to interact with the GABA system, which is the primary inhibitory system in the brain. This interaction suggests potential for developing compounds with anxiolytic or anticonvulsant properties. Given the established role of piperidine derivatives in modulating dopaminergic pathways and their potential to interact with other systems like GABA, the this compound scaffold is a relevant starting point for designing molecules that can influence neurotransmitter balance and address related CNS disorders. google.com
Antimicrobial and Antifungal Activities of Derivatives
Derivatives of the phenylpiperidone core have demonstrated notable antimicrobial and antifungal properties. Research has explored various modifications of this scaffold to enhance its efficacy against a range of pathogenic microbes.
One study detailed the synthesis of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-one derivatives and their subsequent conversion to thiosemicarbazones. biomedpharmajournal.org These compounds were evaluated for in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as for antifungal activity against several fungal strains including Candida albicans. biomedpharmajournal.org The parent piperidin-4-ones showed good antibacterial activity when compared with the standard drug ampicillin. biomedpharmajournal.org Similarly, derivatives of 4-phenylpiperidin-4-ol (B156043) have shown significant antibacterial effects against pathogens like S. aureus and E. coli, and antifungal activity against C. albicans and Aspergillus niger. Other studies on novel piperidine derivatives have also confirmed inhibitory activity against various bacteria. academicjournals.org
| Compound Type | Target Organisms | Observed Activity | Reference |
|---|---|---|---|
| 3-Alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones | S. aureus, E. coli, B. subtilis | Good antibacterial activity compared to ampicillin. | biomedpharmajournal.org |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-alkyl-4-piperidones | M. gypseum, M. canis, T. rubrum, C. albicans | Significant antifungal activity compared to terbinafine. | biomedpharmajournal.org |
| 4-Phenylpiperidin-4-ol derivatives | S. aureus, E. coli, C. albicans, A. niger | Significant antibacterial and antifungal effects. | |
| Novel piperidine derivatives (compounds 5-10) | B. cereus, E. coli, S. aureus, B. subtilus, P. aurenginosa, Kl. pneumoniae, M. luteus | Varying degrees of antibacterial inhibition. Compound 6 was the most potent. | academicjournals.org |
| Novel piperidine derivatives (compounds 5, 6, 9, 10) | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of antifungal inhibition. | academicjournals.org |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial and antifungal potency of the this compound scaffold. These investigations reveal how specific chemical modifications influence biological activity. nih.govmdpi.com
A key finding in the SAR of phenylpiperidone derivatives is the role of the thiosemicarbazone moiety. biomedpharmajournal.org In a study of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones, the parent compounds (ketones) displayed good antibacterial activity but limited antifungal action. biomedpharmajournal.org However, their conversion into the corresponding thiosemicarbazone derivatives led to a significant enhancement in antifungal activity against various strains, while maintaining good antibacterial properties. biomedpharmajournal.org This indicates that the addition of the thiosemicarbazone group is a critical modification for conferring potent antifungal properties to this class of compounds. biomedpharmajournal.org Some of the parent ketones, specifically those with methoxy (B1213986) or hydroxyl substitutions on the phenyl ring (compounds 2a, 3a, 6a), showed no antifungal activity at all, further highlighting the impact of the thiosemicarbazone conversion. biomedpharmajournal.org This clear structure-activity relationship provides a rational basis for the future design of more effective antimicrobial agents based on the phenylpiperidone template. biomedpharmajournal.org
Tankyrase (TNKS) Inhibition for Anti-Cancer Research
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. mdpi.commdpi.com They play a crucial role in the Wnt/β-catenin signaling pathway, which is often abnormally activated in various cancers, particularly colorectal cancer. mdpi.comnih.gov Consequently, inhibiting tankyrase activity has emerged as an attractive therapeutic strategy for cancer treatment. mdpi.comnih.gov
The benzoylpiperidine fragment, which is structurally related to this compound, has been identified as a privileged structure for the development of TNKS inhibitors. mdpi.com Research has shown that compounds incorporating this scaffold can effectively inhibit TNKS and, as a result, suppress the Wnt signaling pathway. mdpi.com For example, a specific benzoylpiperidine derivative demonstrated potent, orally active antagonism of the Wnt pathway in preclinical models, paving the way for the development of new anti-cancer drugs based on this chemical structure. mdpi.com The development of TNKS inhibitors is an active area of research, with some candidates entering clinical trials, underscoring the therapeutic potential of targeting this enzyme. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a principal role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net The inhibition of MAGL has shown beneficial effects in models of neurodegenerative diseases, inflammation, pain, and cancer, making it a significant therapeutic target. nih.govnih.gov MAGL is often overexpressed in aggressive cancer cells, where it contributes to tumor growth and invasiveness. nih.govnih.gov
The benzoylpiperidine and benzylpiperidine scaffolds have been instrumental in the discovery of a new class of potent, reversible, and selective MAGL inhibitors. mdpi.comnih.govresearchgate.net The development of reversible inhibitors is particularly important, as irreversible inhibitors can lead to undesirable side effects. researchgate.netresearchgate.net For instance, a diarylsulfide compound containing a benzoylpiperidine fragment was found to be a reversible MAGL inhibitor with an IC₅₀ value of 30 nM and showed good antiproliferative activity in pancreatic cancer cell cultures. mdpi.com Another study on benzylpiperidine derivatives identified a compound that showed potent reversible MAGL inhibition and induced apoptosis in pancreatic cancer cells. nih.govnih.gov These findings highlight the utility of the piperidine core in designing MAGL inhibitors for potential use as anti-cancer and anti-inflammatory agents. mdpi.comnih.gov
Other Investigated Biological Activities
Beyond the activities already detailed, derivatives of the phenylpiperidone scaffold have been investigated for other potential therapeutic applications.
Anticonvulsant Activity : Derivatives of the related 4-phenylpiperidin-2-one have been synthesized and evaluated for anticonvulsant properties. Studies in rodent models showed that structural modifications significantly influenced efficacy, indicating a clear structure-activity relationship for this neurological application.
Analgesic Effects : Research has indicated that certain piperidine derivatives possess significant analgesic properties, demonstrating effectiveness in animal models by reducing pain responses.
Antioxidant Activity : Some novel piperidine derivatives have been evaluated for their antioxidant potential using the DPPH scavenging capacity assay. The derivatives tested showed scavenging capacities ranging from 49% to 78% at a concentration of 1000 µg/ml, indicating a moderate antioxidant effect. academicjournals.org
Anti-HIV and Cytotoxic Activity : Reviews of piperidone analogs note that compounds with this skeleton have been explored for a wide array of biological properties, including potential anti-HIV, antitumor, and cytotoxic activities. researchgate.net
Cytotoxic and Antitumor Properties of Related Piperidones
The piperidone scaffold is a key pharmacophore in the development of new therapeutic agents, with numerous derivatives exhibiting significant cytotoxic and antitumor properties. Research has focused on modifying the basic piperidone structure to enhance its efficacy against various cancer cell lines.
One prominent group of derivatives is the 3,5-bis(arylidene)-4-piperidones (BAPs). Studies on these compounds have demonstrated potent cytotoxic properties, often in the low micromolar to submicromolar range, against cell lines such as human Molt 4/C8 and CEM T-lymphocytes, as well as murine L1210 lymphocytic leukemia cells. brieflands.com The cytotoxic potential of these molecules is influenced by the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore. brieflands.comresearchgate.netresearchgate.net Structure-activity relationship (SAR) studies have shown that electronic parameters are a crucial factor influencing cytotoxicity. nih.gov For instance, introducing electronegative substituents, such as monochloro or dichloro groups, on the aryl rings tends to increase cytotoxic activity. acs.org One of the most active compounds in a series, 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one, displayed a mean growth inhibitory concentration (GI50) of 0.35 µM and showed broad-spectrum antiproliferative activity. researchgate.net Similarly, aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives have shown GI50 values between 0.15 and 0.28 μM against HeLa and HCT116 cancer cell lines. acs.org The mechanism for some of these derivatives is believed to involve the inhibition of the 20S proteasome. acs.org
Modifications at the nitrogen atom of the piperidone ring have also yielded potent cytotoxic agents. A series of N-substituted-3,5-bis(arylidene)-4-piperidone derivatives showed significant activity against several human carcinoma cell lines, with nearly half of the tested compounds having IC50 values below 5 μM. researchgate.net Notably, compounds bearing a 3-bromophenyl group were among the most active, with average IC50 values as low as 0.817 μM. researchgate.net The introduction of a dichloroacetyl group at the nitrogen has also proven effective. Two such compounds, 1-dichloroacetyl–3,5-bis(3,4-difluorobenzylidene)-4-piperidone and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone, were cytotoxic to a range of human cancer cell lines, including breast, pancreatic, leukemia, and colon, with cytotoxic concentration 50% (CC50) values in the low micromolar to nanomolar range. nih.gov Their mechanism of action involves inducing apoptosis through the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase-3/7. nih.gov
Other modifications include the synthesis of hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives, which have shown better cytotoxicity than their cyclohexanone (B45756) counterparts. nih.govtandfonline.com A 3,4,5-trihydroxyphenyl-substituted BAP, in particular, displayed potent activity and was found to promote cell apoptosis by regulating Bax and Bcl-2 protein expression. nih.govtandfonline.com Spiro-fused piperidones also represent a promising class of antitumor agents. A series of novel 7-(5-((amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues demonstrated anticancer activity with IC50 values ranging from 2.9 to 35.0 µM against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines. nih.gov Furthermore, a hydrazine (B178648) carbodithioate derivative of 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) exhibited good inhibitory activity against the Hep G2 liver cancer cell line, with an IC50 value of 27.64 ± 1.42 μM after 48 hours. bohrium.com
Table 1: Cytotoxic Activity of Selected Piperidone Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Cancer Cell Line(s) | Activity Type | Reported Value (µM) | Reference |
|---|---|---|---|---|
| 1-Dichloroacetyl-3,5-bis(benzylidene)-4-piperidones | Breast, Pancreatic, Leukemia, Colon, etc. | CC50 | Low µM to nM range | nih.gov |
| Aminothiazolylacetamido-3,5-bis(arylidene)-4-piperidones | HeLa, HCT116 | GI50 | 0.15 - 0.28 | acs.org |
| 3,5-bis(benzylidene)-4-piperidones | Molt 4/C8, CEM, L1210 | IC50 | Low µM range | brieflands.com |
| Hydroxyl-substituted Schiff-base 4-piperidones | A549, SGC7901, HePG2, HeLa, K562, THP-1 | IC50 | < 5.0 | tandfonline.com |
| N-substituted-3,5-bis(arylidene)-4-piperidones (3-bromophenyl) | SW1990, MIA PaCa-2, PG-BE1, etc. | IC50 | 0.817 | researchgate.net |
| Spiro-[chroman-2,4'-piperidin]-4-one analogues | MCF-7, B16F10 | IC50 | 2.9 - 35.0 | nih.gov |
| Hydrazine carbodithioate of piperidone | Hep G2 | IC50 | 27.64 | bohrium.com |
Antioxidant Activity of Related Piperidones
Piperidone derivatives have been widely investigated for their antioxidant properties, primarily through their ability to scavenge free radicals. The most common method used for this evaluation is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. itmedicalteam.plitmedicalteam.pl
Studies have shown that the core piperidone structure possesses inherent antioxidant activity. One investigation found that a piperidone compound exhibited strong antioxidant activity, which was attributed to the electron-donating mechanism of the carbonyl oxygen's unshared electron pair. itmedicalteam.pl This study also noted that the piperidone demonstrated significantly better radical scavenging activity than its corresponding isomeric alcohols, suggesting the C=O group is crucial for this activity. itmedicalteam.plitmedicalteam.pl
The antioxidant capacity of piperidone derivatives is highly dependent on the nature and position of substituents on the heterocyclic and aryl rings. The synthesis and evaluation of 2,6-diphenylpiperidine-4-one compounds and their imine derivatives revealed that those containing substituted aryl groups with phenol (B47542) and methoxy moieties had superior antioxidant activity compared to their unsubstituted counterparts. who.int One derivative with these substitutions exhibited an excellent IC50 value of 1.84±0.15 μg/ml, which was comparable to the standard antioxidant ascorbic acid (IC50 1.65±0.16 μg/ml). who.int This highlights the concept that phenolic compounds, in particular, are effective antioxidants due to their hydrogen-donating ability and the resonance stabilization of the resulting radical. who.int
Similarly, a study on 3-arylidene-4-piperidones found that the synthesized compounds had IC50 values in the DPPH assay that were close to that of ascorbic acid, a well-known antioxidant. tandfonline.com Another investigation of diarylidene-N-methyl-4-piperidones (DANMPs) also confirmed their antioxidant potential through the DPPH assay. nih.gov However, not all substitutions lead to high potency. For example, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was found to be a weak antioxidant, requiring a concentration greater than 100 µM to inhibit 50% of DPPH radicals. tandfonline.com This demonstrates that while the piperidone scaffold is promising, careful selection of substituents is necessary to develop potent antioxidant agents.
Table 2: Antioxidant Activity of Selected Piperidone Derivatives (DPPH Assay) This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Standard | IC50 Value | Reference |
|---|---|---|---|
| 2,6-diphenylpiperidine-4-one (phenol/methoxy substituted) | Ascorbic Acid | 1.84 ± 0.15 µg/ml | who.int |
| 2,6-diphenylpiperidine-4-one (unsubstituted) | Ascorbic Acid | 6.46 µg/ml | who.int |
| 3-arylidene-4-piperidones | Ascorbic Acid | Close to 4.910 μg/mL | tandfonline.com |
| Piperidone derivative | α-tocopherol | Better than isomeric alcohols | itmedicalteam.pl |
| 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one | N/A | >100 µM | tandfonline.com |
| Reserpine analogue (α,β-unsaturated ketone) | N/A | 140.0 µM | scielo.br |
Applications in Organic Synthesis and Materials Science
Use as a Building Block for Complex Molecules
The 6-phenylpiperidin-2-one core is a foundational component in the assembly of complex molecules, particularly in the synthesis of alkaloids and their congeners. Although many syntheses build the piperidone ring during the course of the reaction rather than using pre-formed this compound as a starting material, the formation and subsequent modification of this heterocyclic system are crucial steps.
The piperidine (B6355638) ring is a common structural element in a vast number of natural products and bioactive compounds. ambeed.com Synthetic strategies often focus on the efficient and stereoselective construction of this ring system. Methods such as the Dieckmann cyclisation have been employed to create substituted piperidine-2,4-diones, which can then be selectively reduced to afford hydroxylated this compound derivatives. For example, (4R,6R)-4-hydroxy-6-phenylpiperidin-2-one has been prepared through the reduction of a corresponding piperidine-2,4-dione intermediate.
Another significant application is in the enantioselective synthesis of complex chiral molecules. A patented process demonstrates the synthesis of (4S, 6S)-4-hydroxy-6-phenylpiperidin-2-one via the catalytic reduction of an azido (B1232118) ester. This stereochemically defined building block is instrumental in creating other valuable chiral compounds.
Table 1: Synthesis of Complex Molecules Incorporating the this compound Core
| Target Molecule/Class | Synthetic Strategy | Precursor Type |
| Alkaloid Congeners | Dieckmann cyclisation followed by selective reduction | Substituted piperidine-2,4-dione |
| (2S,4R)-4-Hydroxypipecolic Acid | Enantioselective synthesis involving reduction of an azido ester | (4S, 6S)-4-hydroxy-6-phenylpiperidin-2-one |
Synthesis of Analogs of Biologically Active Compounds
The this compound framework is frequently utilized to generate analogs of known biologically active compounds to enhance potency, improve pharmacokinetic properties, or explore structure-activity relationships (SAR).
The marine alkaloid fascaplysin (B45494), known for its potent anticancer activity as a cyclin-dependent kinase 4 (CDK4) inhibitor, has a complex heterocyclic structure. mdpi.combldpharm.com While direct synthesis from this compound is not the common route, synthetic approaches to fascaplysin derivatives often involve the in-situ generation of a related piperidone-containing ring system. mdpi.commdpi.com The development of new synthetic methods allows for the creation of novel fascaplysin derivatives, such as 6-tert-butylfascaplysin and 9-benzyloxyfascaplysin, aimed at reducing the toxicity associated with the parent compound. mdpi.combldpharm.com
Furthermore, research into new therapeutic agents has led to the synthesis of various piperidine derivatives. Studies have explored the asymmetric alkylation of N-protected 3-phenylpiperidin-2-ones to create derivatives with a chiral quaternary carbon center, which are precursors to neurokinin-3 antagonists like osanetant. smolecule.com Other research has focused on creating 5-nitro-6-phenylpiperidin-2-one (B3054132) derivatives for investigation in antimicrobial and anticancer studies. chemicalbook.com
Table 2: Examples of Biologically Active Analogs Based on the Phenylpiperidin-2-one Scaffold
| Compound Class | Structural Modification | Target Biological Activity |
| Fascaplysin Analogs | Introduction of substituents (e.g., tert-butyl, benzyloxy) | Anticancer (CDK4 inhibition) mdpi.combldpharm.com |
| Neurokinin-3 Antagonists | Asymmetric alkylation at the C3 position | Neurological disorders smolecule.com |
| Nitro-substituted derivatives | Addition of a nitro group to the piperidone ring | Antimicrobial, Anticancer chemicalbook.com |
Role in the Development of Advanced Materials
The application of this compound specifically in the field of advanced materials is not extensively documented in current research literature. However, the broader class of lactams, particularly δ-valerolactone (the parent structure of this compound), is well-known in polymer science. researchgate.netnih.gov
δ-Valerolactone undergoes ring-opening polymerization to produce functional polyesters with desirable mechanical and thermal properties. researchgate.net These polymers, such as poly(δ-valerolactone), are investigated for biomedical applications, including as drug-carrier systems and for the construction of implants, due to their biocompatibility and biodegradability. nih.govchemshuttle.com Copolymers of δ-valerolactone are also used in coatings and dispersants. nih.gov While the direct polymerization of this compound is not a common topic, its structural relationship to δ-valerolactone suggests a theoretical potential for its derivatives to be used as monomers to create specialized polymers with unique properties conferred by the phenyl group, such as altered thermal stability or drug-matrix compatibility. chemshuttle.com Research has shown that polymeric matrices containing phenyl groups can exhibit superior compatibility with certain drugs. chemshuttle.com
Precursor for Advanced Intermediates in Pharmaceutical Synthesis
In pharmaceutical development, this compound and its derivatives serve as crucial precursors for advanced intermediates. These intermediates are not typically the final drug product but are versatile molecules that can be elaborated into a variety of target structures.
A key example is the use of chiral derivatives like (4S, 6S)-4-hydroxy-6-phenylpiperidin-2-one. This compound is an intermediate in an enantioselective process for synthesizing (2S,4R)-4-hydroxypipecolic acid, a non-proteinogenic amino acid that is a valuable chiral building block for synthesizing more complex pharmaceutical agents.
The term "precursor" can also refer to chemicals monitored for their potential use in illicit substance manufacturing. calpaclab.com Based on the lists provided by the International Narcotics Control Board and other regulatory bodies, this compound is not currently listed as a scheduled drug precursor. Its utility is primarily in legitimate pharmaceutical research and development as a versatile synthetic intermediate.
Table 3: this compound as a Precursor in Pharmaceutical Synthesis
| Precursor | Synthetic Transformation | Resulting Advanced Intermediate/Building Block |
| Azido ester | Catalytic reduction and cyclization | (4S, 6S)-4-hydroxy-6-phenylpiperidin-2-one |
| (4S, 6S)-4-hydroxy-6-phenylpiperidin-2-one | Further synthetic steps | (2S,4R)-4-Hydroxypipecolic acid |
| N-protected 3-phenylpiperidin-2-one | Asymmetric alkylation | α-quaternary chiral δ-lactams smolecule.com |
Q & A
Q. What experimental frameworks validate this compound’s proposed mechanisms of action in neurological studies?
- Answer : Combine in silico docking (e.g., AutoDock for receptor binding) with in vitro electrophysiology (patch-clamp assays). Use knockout models or siRNA silencing to confirm target specificity. Data must be contextualized with dose-response curves and negative controls to exclude off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
